1-Chloro-2-(diethoxymethyl)-4-nitrobenzene
Description
1-Chloro-2-(diethoxymethyl)-4-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a chlorine atom at position 1, a diethoxymethyl group at position 2, and a nitro group at position 4. The diethoxymethyl group confers steric bulk and electron-donating characteristics, distinguishing it from simpler substituents like halogens or sulfones .
Properties
IUPAC Name |
1-chloro-2-(diethoxymethyl)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4/c1-3-16-11(17-4-2)9-7-8(13(14)15)5-6-10(9)12/h5-7,11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLYMTLKDYMKRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=C(C=CC(=C1)[N+](=O)[O-])Cl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501264741 | |
| Record name | 1-Chloro-2-(diethoxymethyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20423-20-5 | |
| Record name | 1-Chloro-2-(diethoxymethyl)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20423-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-(diethoxymethyl)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501264741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-chloro-2-(diethoxymethyl)-4-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-Chloro-2-(diethoxymethyl)-4-nitrobenzene can be achieved through several synthetic routes. One common method involves the nitration of 1-Chloro-2-(diethoxymethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Chloro-2-(diethoxymethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding substituted products.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a highly oxidized state.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-(diethoxymethyl)-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(diethoxymethyl)-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chlorine atom and diethoxymethyl group also contribute to the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural and functional attributes of 1-Chloro-2-(diethoxymethyl)-4-nitrobenzene with its analogues:
Key Differences in Reactivity and Stability
- This could enhance electrophilic substitution at positions ortho/para to the substituent .
- Steric Hindrance : The diethoxymethyl group introduces significant steric bulk compared to smaller substituents (e.g., -CH₂Cl or -CF₂H), which may slow down reactions requiring spatial accessibility, such as nucleophilic aromatic substitution .
- Solubility: Ethoxy groups improve solubility in non-polar solvents relative to polar substituents like sulfones or nitro groups, which are more hydrophilic .
Biological Activity
1-Chloro-2-(diethoxymethyl)-4-nitrobenzene is a compound of interest due to its potential biological activities and implications in toxicology. This article provides a comprehensive review of its biological activity, including toxicological effects, mutagenicity, and potential carcinogenic properties based on diverse research findings.
Chemical Structure and Properties
This compound is classified as a nitroaromatic compound. Its structure includes a nitro group, which is known to influence its biological activity, particularly in terms of mutagenicity and toxicity.
Toxicological Profile
Acute Toxicity :
The acute toxicity of this compound has been evaluated in various studies. The lethal dose (LD50) for male and female Sprague-Dawley rats was reported to be approximately 560 mg/kg body weight, with symptoms including reduced appetite, activity, and signs of organ distress such as hemorrhagic lungs and jaundiced liver .
Chronic Toxicity :
Chronic exposure studies indicate that this compound affects liver and kidney weights in mice even at low concentrations (1.1 ppm), suggesting a significant impact on organ health over time .
Mutagenicity and Genotoxicity
This compound has shown weak mutagenic activity in bacterial test systems but not in mammalian cell tests. It induced clastogenic effects in vitro, leading to increased rates of Sister Chromatid Exchanges (SCEs) in mammalian cells . The inconsistency in results across different studies highlights the need for further investigation into its genotoxic potential.
Carcinogenic Potential
The compound has been associated with tumor induction in various organs of rats and specifically in the liver of mice. Despite methodological deficiencies in some studies, there is a concern regarding its carcinogenic potential based on observed tumorigenic effects after prolonged exposure .
Absorption and Metabolism
Studies indicate that this compound is absorbed through various routes: gastrointestinal tract, skin, and respiratory tract. Rat studies show an absorption rate of approximately 80% after oral administration . The excretion patterns reveal that a significant portion of the administered dose is eliminated via urine (71-74%) and feces (20-27%) over time .
Summary of Biological Activity
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Findings |
|---|---|
| Acute Toxicity (LD50) | 560 mg/kg (rats) |
| Chronic Toxicity | Liver and kidney weight increase at low doses |
| Mutagenicity | Weak mutagenic activity in bacteria; clastogenic in mammalian cells |
| Carcinogenic Potential | Tumor induction observed in rats and mice |
| Absorption | ~80% absorption via oral route |
| Excretion | 71-74% via urine; 20-27% via feces |
Case Studies
Several case studies have highlighted the toxicological implications of nitroaromatic compounds similar to this compound. For instance, chronic exposure to nitro compounds has been linked to liver damage and increased cancer risk among industrial workers handling these substances.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
